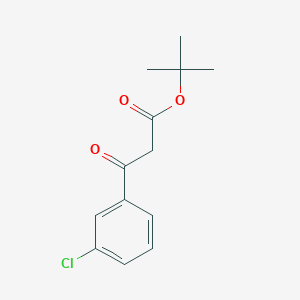

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C13H15ClO3 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |

InChI Key |

UVDMEEKPMINHQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chlorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the organic compound in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: 3-(3-chlorophenyl)-3-oxopropanoic acid.

Reduction: tert-Butyl 3-(3-chlorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The 3-chlorophenyl group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3-chlorophenyl group in tert-butyl 3-(3-chlorophenyl)-3-oxopropanoate significantly influences electronic and steric properties. Comparisons with analogs bearing alternative substituents reveal:

Notable Trends:

Ester Group Modifications

The tert-butyl ester group differentiates this compound from other β-keto esters:

Biological Activity

Introduction

Tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate (also known as tert-butyl 3-chloro-3-oxopropanoate) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications, focusing on its anticancer properties and other relevant effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a structure that includes a tert-butyl group, a chlorophenyl moiety, and a keto functional group. This configuration suggests potential reactivity in biological systems, particularly in interactions with enzymes and receptors.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of tert-butyl alcohol with chlorinated phenolic compounds followed by esterification processes. The synthesis pathways are crucial for obtaining compounds with desired biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research demonstrated that derivatives of similar structures exhibited significant inhibition of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These studies indicate that compounds related to this compound may also possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Significant inhibition |

| Compound B | SK-BR-3 | 15 | Moderate inhibition |

| This compound | MDA-MB-231 | TBD | Further studies needed |

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that certain derivatives trigger apoptotic pathways in malignant cells.

- Targeting Specific Pathways : Compounds like these often interact with signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that related compounds can exhibit varying degrees of cytotoxicity depending on their structures and concentrations used .

Table 2: Toxicity Data for Related Compounds

| Compound | Toxicity Level (LD50) | Remarks |

|---|---|---|

| Compound A | >500 mg/kg | Low toxicity |

| Compound B | 250 mg/kg | Moderate toxicity |

| This compound | TBD | Further investigation required |

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of various ester derivatives on breast cancer cell lines. The results indicated that while some compounds showed promising activity against MCF-7 cells, others were less effective against triple-negative breast cancer cells (MDA-MB-231). This highlights the need for targeted approaches when using compounds like this compound in therapeutic settings .

Case Study 2: In Vivo Studies

In vivo studies using animal models are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies will provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles essential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.